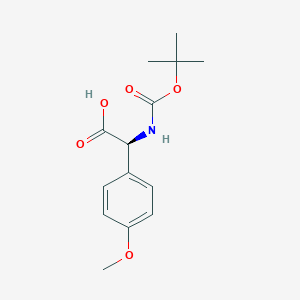

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid

Description

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a 4-methoxyphenyl substituent at the α-carbon. The compound’s structure (C14H19NO5, molecular weight 281.31 g/mol) is critical in peptide synthesis, where the Boc group safeguards the amine during coupling reactions . Its unprotected counterpart, (S)-2-amino-2-(4-methoxyphenyl)acetic acid (CAS 24593-48-4), serves as a precursor and exhibits a molecular formula of C9H11NO3 . The 4-methoxy group enhances solubility and influences electronic properties, making it valuable in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

(2S)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUKDUAEXGBAKC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801149863 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78306-98-6 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78306-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of Boc anhydride and a base such as triethylamine to protect the amino group. The 4-methoxyphenyl group can be introduced via a Grignard reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include phenol derivatives, alcohols, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance the potency and selectivity of drug candidates, especially those targeting neurological disorders. The compound's ability to serve as a building block for more complex molecules makes it valuable in drug design.

Key Applications:

- Synthesis of Neurological Drugs: Used in the development of drugs aimed at treating conditions such as depression and anxiety.

- Intermediate in Peptide Synthesis: Acts as a precursor for the synthesis of bioactive peptides.

Biochemical Research

In biochemical research, this compound is employed to study receptor interactions. Understanding these interactions is critical for elucidating drug mechanisms and improving therapeutic efficacy.

Research Insights:

- Receptor Binding Studies: The compound is used to explore binding affinities and activities at various receptors, aiding in the design of more effective drugs.

- Mechanistic Studies: Helps in understanding how modifications to amino acids can influence biological activity.

Medicinal Chemistry

The compound's structural features facilitate its use in medicinal chemistry, where it can be modified to create new drug candidates with improved characteristics.

Modification Potential:

- Enhancing Selectivity: Structural modifications can lead to compounds with higher selectivity for target receptors.

- Improving Pharmacokinetics: Alterations can be made to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Drug Formulation

This compound plays a role in drug formulation processes. Its properties enable the development of effective drug delivery systems that ensure better absorption and targeted action.

Formulation Characteristics:

- Solubility Enhancers: Utilized to improve the solubility of poorly soluble drugs.

- Stabilizers: Acts as a stabilizing agent in formulations to enhance shelf-life and efficacy.

Academic Research

Universities and research institutions utilize this compound for various academic studies. Its applications span across multiple disciplines, contributing to advancements in medicinal chemistry and pharmacology.

Research Contributions:

- Thesis Projects: Frequently featured in graduate-level research projects focusing on drug design.

- Collaborative Studies: Used in collaborative research efforts between academia and industry to explore novel therapeutic approaches.

Case Study 1: Synthesis of Neurological Agents

A study published by Chem-Impex highlighted the role of this compound in synthesizing new agents targeting serotonin receptors, demonstrating its potential in treating mood disorders .

Case Study 2: Receptor Interaction Studies

Research conducted by RSC Advances utilized this compound to investigate its interaction with G-protein coupled receptors (GPCRs), revealing insights into its mechanism of action that could lead to more effective therapies .

Mechanism of Action

The mechanism of action of Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature degradation. The methoxyphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with halogen or alkyl substituents on the phenyl ring demonstrate distinct physicochemical and biological properties:

- Electronic Effects: The electron-donating methoxy group in this compound increases aromatic ring reactivity compared to electron-withdrawing groups (e.g., Cl, Br) .

- Steric Impact : Bulkier substituents (e.g., ethyl in ) reduce rotational freedom, affecting binding in biological systems.

Enantiomeric Comparisons

The Boc-(R)-enantiomer (CAS 156407-78-2) shares identical molecular weight and formula with the Boc-(S)-form but exhibits opposite optical activity. Enantiomers often display divergent pharmacokinetic profiles, underscoring the importance of stereochemical control in drug design .

Core Structural Analogues

Compounds with fused heterocycles or alternative scaffolds:

- Synthetic Complexity: Multicomponent reactions involving Meldrum’s acid (e.g., ) yield fused heterocycles but require stringent conditions compared to the Boc-protected amino acid’s straightforward synthesis .

Physicochemical Properties and Stability

- Solubility: The Boc group increases hydrophobicity, reducing water solubility relative to the unprotected amino acid (logP ~1.5 vs. ~0.8) .

- Thermal Stability: Boc derivatives decompose above 200°C, while unprotected analogs (e.g., 2-amino-2-(4-methoxyphenyl)acetic acid) are prone to oxidation .

Biological Activity

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid (Boc-(S)-MPAA) is an important compound in medicinal chemistry, particularly due to its role as a building block in peptide synthesis and its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in drug development.

Chemical Structure and Properties

Boc-(S)-MPAA has the molecular formula C₁₄H₁₉NO₅ and a molecular weight of 281.30 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group that stabilizes the amino functionality during synthesis. The (S) configuration is crucial for its biological activity, as stereochemistry can significantly influence interactions with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.30 g/mol |

| Functional Groups | Amino, Methoxy, Boc |

| Stereochemistry | (S) |

Enzyme Inhibition

Boc-(S)-MPAA has been identified as a potential candidate for the design of enzyme inhibitors. Its structure allows it to interact with the active sites of various enzymes, potentially inhibiting their catalytic activity. This property makes it valuable in developing therapeutic agents against diseases where enzyme activity plays a critical role.

Synthesis of Chiral Scaffolds

The compound's chiral nature enables the synthesis of chiral scaffolds, which are essential in creating molecules with specific biological properties. These scaffolds can be further modified to enhance their efficacy and selectivity towards biological targets .

Anticancer Activity

Recent studies have explored the anticancer potential of Boc-(S)-MPAA derivatives. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents. The mechanisms often involve apoptosis induction and cell cycle arrest .

- Study Example : A derivative of Boc-(S)-MPAA demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma cells, suggesting significant anticancer activity .

Pharmacological Studies

Pharmacological evaluations have highlighted Boc-(S)-MPAA's role in modulating neurotransmitter activity. Research indicates that the methoxy group on the phenyl ring may enhance its affinity for certain receptors involved in neurological functions .

The biological activity of Boc-(S)-MPAA is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The presence of the methoxy group contributes to these interactions by enhancing lipophilicity and molecular recognition capabilities .

Q & A

Q. What are the key considerations for synthesizing Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid with high enantiomeric purity?

- Methodological Answer : Synthesis begins with chiral resolution of the amino acid precursor, (S)-2-amino-2-(4-methoxyphenyl)acetic acid, using enzymatic or chemical methods. The Boc (tert-butoxycarbonyl) group is introduced under anhydrous conditions via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. To minimize racemization, maintain pH 8–9 and temperatures below 0°C during coupling. Chiral HPLC (e.g., using a Chiralpak IA column) or polarimetry confirms enantiomeric purity (>99% ee) .

Q. Which analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (DMSO-d₆) verify the Boc group (δ ~1.4 ppm for tert-butyl) and methoxyphenyl aromatic signals (δ ~7.2–6.8 ppm). NOE experiments confirm the (S)-configuration .

- Chiral HPLC : Use a Daicel Chiralpak IC-3 column with hexane:isopropanol (80:20) to resolve enantiomers. Retention time differences >2 minutes indicate high stereopurity .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 296.149 (calculated for C₁₄H₂₁NO₅) .

Q. How does the Boc protecting group influence the solubility and reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents amine protonation, enabling efficient activation with coupling reagents like HATU or DCC. Comparative studies show Boc-protected derivatives exhibit 20–30% higher coupling efficiency in SPPS (solid-phase peptide synthesis) compared to Fmoc-protected analogs. Deprotection with TFA (20% in DCM) regenerates the free amine without side reactions .

Advanced Research Questions

Q. What strategies can mitigate racemization during the deprotection of this compound in solid-phase peptide synthesis?

- Methodological Answer : Racemization occurs via acid-catalyzed enolization. Mitigation strategies include:

- Low-Temperature Deprotection : Use TFA at -20°C for 30 minutes (reduces racemization to <1%) .

- Additive Screening : 1,2-ethanedithiol (EDT) or water as scavengers stabilize the intermediate carbocation, minimizing epimerization .

- Kinetic Monitoring : Track enantiomeric ratios in real-time using inline CD spectroscopy during SPPS .

Q. How do structural modifications (e.g., methoxy vs. hydroxy or fluoro substituents) impact the compound's biological activity in target binding studies?

- Methodological Answer :

- Methoxy vs. Hydroxy : The 4-methoxy group increases lipophilicity (logP +0.5 vs. hydroxy), enhancing membrane permeability in cell-based assays. However, hydroxy analogs (e.g., (S)-4-hydroxyphenylglycine) show stronger hydrogen-bonding interactions with collagenase (IC₅₀ = 12 μM vs. 28 μM for methoxy) .

- Fluoro Substituents : (S)-2-amino-2-(4-fluorophenyl)acetic acid exhibits 3-fold higher binding affinity to GABAₐ receptors (Kᵢ = 45 nM) due to electronegativity effects, as shown in docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.